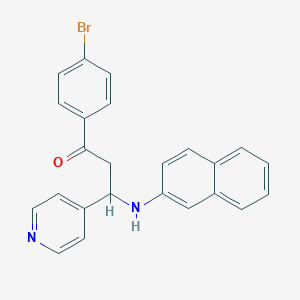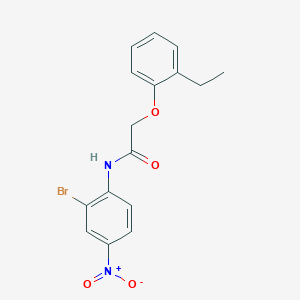
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride, also known as AZI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AZI is a selective antagonist of the β1-adrenergic receptor, which is a protein that is involved in the regulation of heart rate and blood pressure. In
Wissenschaftliche Forschungsanwendungen
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cardiology, where this compound has been studied as a potential treatment for heart failure. This compound has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
This compound has also been studied as a potential treatment for obesity. This compound has been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in these models.
Wirkmechanismus
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride is a selective antagonist of the β1-adrenergic receptor, which is a protein that is involved in the regulation of heart rate and blood pressure. By blocking the β1-adrenergic receptor, this compound reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a reduction in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of heart failure, this compound has been shown to improve cardiac function by reducing oxidative stress and inflammation. Additionally, this compound has been shown to reduce fibrosis, which is a common feature of heart failure.
In animal models of obesity, this compound has been shown to reduce food intake and body weight by increasing energy expenditure and reducing fat accumulation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity by reducing inflammation and improving insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride in lab experiments is that it is a selective antagonist of the β1-adrenergic receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is that it has a relatively short half-life, which can make it difficult to achieve sustained inhibition of the β1-adrenergic receptor in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride. One area of research is to further explore the potential applications of this compound in the treatment of heart failure and hypertension. Additionally, research could focus on developing new analogs of this compound that have longer half-lives and improved pharmacokinetic properties.
Another area of research is to explore the potential applications of this compound in the treatment of obesity and type 2 diabetes. Further research could focus on elucidating the molecular mechanisms by which this compound improves glucose tolerance and insulin sensitivity.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a selective antagonist of the β1-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure. This compound has been shown to have several biochemical and physiological effects, including improving cardiac function and reducing body weight. While this compound has some limitations, it remains a useful tool for studying the role of the β1-adrenergic receptor in various physiological processes.
Synthesemethoden
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane. This compound is then reacted with azepane in the presence of a Lewis acid catalyst to form 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAITKVSUBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)

![N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)
![1-methyl-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5010770.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5010811.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5010815.png)
![N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5010817.png)
![2-(1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5010821.png)
![methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate](/img/structure/B5010827.png)